molecular formula C9H3Cl2F3 B8485334 1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE

1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE

Cat. No. B8485334
M. Wt: 239.02 g/mol
InChI Key: KHJPQZLUHSVDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
FC(F)(F)C(Cl)=Cc1cccc(Cl)c1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:16][C:17]([OH:18])([CH3:19])[CH3:20].[Cl:1][C:2](=[CH:3][c:4]1[c:5]([Cl:11])[c:6]([Cl:10])[cH:7][cH:8][cH:9]1)[C:12]([F:13])([F:14])[F:15]>>[C:2](#[C:3][c:4]1[c:5]([Cl:11])[c:6]([Cl:10])[cH:7][cH:8][cH:9]1)[C:12]([F:13])([F:14])[F:15]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)O
Name
FC(F)(F)C(Cl)=Cc1cccc(Cl)c1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
FC(F)(F)C(Cl)=Cc1cccc(Cl)c1Cl

Outcomes

Product
Name
Type
product
Smiles
FC(F)(F)C#Cc1cccc(Cl)c1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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